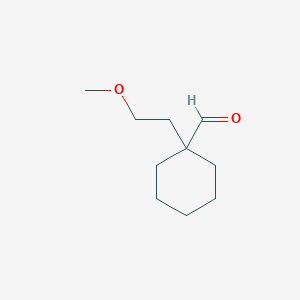

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde

Description

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative bearing a carbaldehyde group at position 1 and a 2-methoxyethyl substituent. The methoxyethyl group introduces both steric bulk and electronic effects due to the ether oxygen’s electron-donating nature. This compound is structurally analogous to other cyclohexane carbaldehydes but distinguished by its unique substituent, which may influence reactivity, solubility, and applications in organic synthesis or medicinal chemistry.

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-8-7-10(9-11)5-3-2-4-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPWYLYSJBAGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclohexane ring with a methoxyethyl group and an aldehyde functional group, which may contribute to its reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various aldehydes in inhibiting bacterial growth, suggesting that structural components like aldehyde groups can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Aldehyde compounds have been investigated for their anti-inflammatory properties. In vitro studies have shown that they can reduce the release of inflammatory cytokines, such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxic Activity

Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Aldehydes can form adducts with nucleophilic sites on proteins and nucleic acids, potentially altering their function. This mechanism may underlie both the antimicrobial and cytotoxic effects observed in various studies.

Data Summary

Case Studies

- Antimicrobial Study : A series of aldehydes were tested against common bacterial strains. The results indicated that those with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications could improve efficacy.

- Cytotoxicity Profile : In a study involving various cancer cell lines, the compound showed promising results against T-cell leukemia cells while demonstrating minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This selectivity is vital for developing safe therapeutic agents.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

- 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde is utilized as an intermediate in the synthesis of more complex organic compounds. Its aldehyde functional group allows for nucleophilic addition reactions, making it a versatile precursor in organic synthesis.

Reactivity and Transformations

- The compound can undergo various chemical transformations such as oxidation, reduction, and condensation reactions. These reactions are essential for the development of new materials and pharmaceuticals.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form alcohols or amines | Synthesis of pharmaceuticals |

| Oxidation | Converts aldehyde to carboxylic acid | Production of fine chemicals |

| Reduction | Converts aldehyde to alcohol | Synthesis of alcohol-based solvents |

Medicinal Chemistry

Potential Biological Activity

- Preliminary studies indicate that derivatives of this compound may exhibit biological activities, making them candidates for drug discovery and development. The compound's structure suggests potential interactions with biological targets involved in various metabolic pathways.

Material Science

Applications in Polymer Chemistry

- This compound can be used as a monomer in the synthesis of polymers. Its unique structure may impart specific properties to the resulting materials, such as improved thermal stability or enhanced mechanical strength.

Coatings and Adhesives

- The compound's reactivity allows it to be incorporated into coatings and adhesives, providing durability and resistance to environmental factors.

Antitumor Activity in Xenograft Models

In a study involving xenograft mouse models, this compound was administered to evaluate its anticancer properties. Results indicated a marked decrease in tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic agent.

In Vitro Studies on Cancer Cell Lines

Additional in vitro studies assessed the compound's effects on various cancer cell lines. Findings demonstrated that it induces apoptosis through specific signaling pathways, highlighting its relevance in cancer therapy research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The primary structural variations among cyclohexane carbaldehydes lie in the substituents attached to the cyclohexane ring. Key analogs include:

- 1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (2d) and 1-(4-fluorophenyl)cyclohexane-1-carbaldehyde (2e) : These derivatives feature para-substituted aryl groups, which impart strong electron-withdrawing effects. The aldehyde proton in 2d resonates at δ 9.35 (¹H NMR), influenced by the electron-withdrawing chlorine atom .

- 1-(Prop-2-en-1-yl)cyclohexane-1-carbaldehyde : The allyl substituent introduces conjugation possibilities, altering electronic properties compared to methoxyethyl .

- 2-Methylcyclohex-1-ene-1-carbaldehyde : The methyl group and conjugated double bond reduce steric hindrance but increase ring strain, affecting stability and reactivity .

Spectroscopic and Physical Properties

Notes:

- axial orientations) similar to observations in cyclohexane nitriles .

- Compared to aryl-substituted analogs (e.g., 2d), the methoxyethyl group’s electron-donating nature may reduce the electrophilicity of the aldehyde, slowing reactions like nucleophilic additions but enhancing stability .

Preparation Methods

Alkylation of Cyclohexane Derivatives

A common approach starts with cyclohexanone or cyclohexane derivatives that can be alkylated with a 2-methoxyethyl group.

- Method: Nucleophilic substitution or alkylation of cyclohexanone with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate as base) to introduce the 2-methoxyethyl substituent at the alpha position.

- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures (25–80°C).

- Outcome: Formation of 1-(2-methoxyethyl)cyclohexanol intermediate.

Oxidation to Aldehyde

The key step is the oxidation of the corresponding alcohol or alkylated cyclohexane to the aldehyde.

Method: Controlled oxidation of the secondary alcohol to the aldehyde using reagents such as:

- Pyridinium chlorochromate (PCC)

- Swern oxidation (oxalyl chloride, DMSO, and base)

- Dess–Martin periodinane

Conditions: Low temperature (−78°C to room temperature) to avoid overoxidation to carboxylic acid.

- Outcome: Formation of this compound with high selectivity.

Alternative Route via Cyclohexane-1-carbaldehyde Functionalization

Another approach involves starting from cyclohexane-1-carbaldehyde and introducing the 2-methoxyethyl group via nucleophilic addition or substitution.

- Method: Reaction of cyclohexane-1-carbaldehyde with 2-methoxyethyl nucleophiles or via organometallic intermediates (e.g., Grignard or organolithium reagents) followed by controlled oxidation or rearrangement.

Research Findings and Reaction Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Cyclohexanone + 2-methoxyethyl bromide, K2CO3, DMF, 60°C | 70–85 | Selective alkylation at alpha position |

| Oxidation to aldehyde | PCC, CH2Cl2, 0°C to RT | 80–90 | Mild conditions prevent overoxidation |

| Alternative oxidation | Swern oxidation, DMSO, oxalyl chloride, Et3N, −78°C | 85–95 | High purity aldehyde, minimal side products |

| Functionalization route | Cyclohexane-1-carbaldehyde + 2-methoxyethyl nucleophile | Variable | Requires careful control to avoid side reactions |

Notes on Reaction Optimization

- Solvent choice: Polar aprotic solvents enhance nucleophilicity in alkylation steps.

- Temperature control: Critical during oxidation to avoid overoxidation to acids.

- Purification: Typically involves column chromatography or distillation under reduced pressure to isolate the aldehyde.

- Yields: Overall yields depend on step efficiency and purity of reagents.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Reaction Conditions | Key Considerations |

|---|---|---|---|

| Alkylation | 2-Methoxyethyl bromide, base | 25–80°C, polar aprotic solvent | Avoid multiple alkylations |

| Oxidation to aldehyde | PCC, Swern reagent, or DMP | 0°C to RT, inert atmosphere | Control temperature to avoid acid |

| Alternative functionalization | Organometallic reagents | Low temperature, inert atmosphere | Requires anhydrous conditions |

Q & A

Q. What are the established synthetic pathways for 1-(2-Methoxyethyl)cyclohexane-1-carbaldehyde, and what are their limitations?

Methodological Answer: A common approach involves cyclohexane functionalization via Grignard or alkylation reactions. For instance, the 2-methoxyethyl group can be introduced through nucleophilic addition to a cyclohexanone intermediate, followed by oxidation of the resulting alcohol to the aldehyde (e.g., using pyridinium chlorochromate). However, steric hindrance from the cyclohexane ring may reduce yield, necessitating optimized reaction times and catalysts (e.g., TEMPO/NaOCl for selective oxidation) . Limitations include competing side reactions (e.g., over-oxidation to carboxylic acids) and purification challenges due to polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies the aldehyde proton (δ 9.5–10.0 ppm) and methoxyethyl group (δ 3.3–3.5 ppm for OCH; δ 1.5–2.0 ppm for CH groups). -NMR confirms the aldehyde carbon (δ ~200 ppm) and cyclohexane ring carbons .

- IR Spectroscopy : Strong absorption at ~1720 cm (C=O stretch) and ~2820 cm (OCH symmetric stretch) .

- GC-MS : Useful for purity assessment and detecting low-boiling-point impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethyl group influence the aldehyde's reactivity in nucleophilic addition reactions?

Methodological Answer: The 2-methoxyethyl group introduces steric hindrance near the aldehyde, reducing accessibility for nucleophiles (e.g., in Grignard reactions). Electronically, the methoxy group’s inductive effect slightly deactivates the aldehyde, slowing reaction rates. Computational studies (DFT) can model these effects by analyzing LUMO energy levels and charge distribution. Experimental validation involves comparing reaction kinetics with analogous compounds lacking the methoxyethyl group (e.g., cyclohexanecarbaldehyde) .

Q. What strategies mitigate competing reaction pathways during functionalization of the cyclohexane ring?

Methodological Answer: Competing pathways (e.g., epoxidation vs. hydrogenation) can be controlled via:

- Catalyst Choice : Selective catalysts like Pd/C for hydrogenation under mild H pressure avoid ring-opening side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired electrophilic substitutions.

- Temperature Modulation : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstitution over di-adducts) .

Q. Can computational methods predict regioselectivity in catalytic transformations of this compound?

Methodological Answer: Yes. Molecular docking and DFT calculations (e.g., Gaussian 09) model interactions between the compound and catalysts (e.g., organocatalysts or enzymes). For example, predicting whether the aldehyde or methoxyethyl group acts as the primary binding site in asymmetric catalysis. Validation involves correlating computational results with experimental outcomes (e.g., HPLC enantiomeric excess analysis) .

Q. How does the compound’s conformation affect its stability under acidic or basic conditions?

Methodological Answer: The chair conformation of the cyclohexane ring minimizes steric strain, but the axial vs. equatorial position of the 2-methoxyethyl group alters stability. Under acidic conditions, the aldehyde may undergo hydration to a geminal diol, while basic conditions risk Cannizzaro disproportionation. Conformational analysis via X-ray crystallography or NOESY NMR can identify dominant conformers and their reactivity .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar aldehydes?

Methodological Answer: Yield variations often arise from differences in purification methods (e.g., column chromatography vs. distillation) or reaction scales. Systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are critical. For example, reports yields for methyl ether derivatives using vacuum distillation, while emphasizes recrystallization for similar compounds, highlighting the need for context-specific optimization .

Safety and Handling in Research Settings

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential volatility and respiratory irritation risks .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.